Dipentamethylenethiuram tetrasulfide chemical structure and properties
Dipentamethylenethiuram tetrasulfide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentamethylenethiuram tetrasulfide (DPTT) is an organosulfur compound with significant industrial applications, primarily as a vulcanization accelerator in the rubber industry.[1] It also exhibits notable antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of DPTT. Detailed experimental protocols for its synthesis and the determination of its fundamental properties are presented. Furthermore, this document elucidates the proposed mechanisms of action in rubber vulcanization and as an antifungal agent, accompanied by visual diagrams to facilitate understanding. All quantitative data is summarized in structured tables for ease of reference and comparison.
Chemical Structure and Identification
Dipentamethylenethiuram tetrasulfide is characterized by a central tetrasulfide chain linked to two piperidine (B6355638) rings via thiocarbonyl groups.
Table 1: Chemical Identification of Dipentamethylenethiuram Tetrasulfide
| Identifier | Value |
| IUPAC Name | 1,1'-(tetrathiodicarbonothioyl)bis(piperidine) |
| CAS Number | 120-54-7[2] |
| Molecular Formula | C₁₂H₂₀N₂S₆[2] |
| Molecular Weight | 384.7 g/mol [2] |
| SMILES | C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2[2] |
| InChI | InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2[2] |
Physicochemical Properties
DPTT is typically a light yellow powder or crystal.[1][3] Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of Dipentamethylenethiuram Tetrasulfide
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Melting Point | 118.0 to 122.0 °C | [3][4] |
| Boiling Point | 510.1 °C at 760 mmHg (Predicted) | [3][4] |
| Density | ~1.4 g/cm³ | [4] |
| Solubility | Practically insoluble in water. Soluble in carbon disulfide, chloroform, and carbon tetrachloride. | [5] |
| Vapor Pressure | 1.6 x 10⁻¹⁰ mmHg at 25°C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of DPTT.
Table 3: Spectroscopic Data for Dipentamethylenethiuram Tetrasulfide
| Technique | Key Data and Observations |
| ¹H NMR | Spectra have been recorded on a Varian CFT-20 instrument.[2] |
| ¹³C NMR | Spectral data is available and can be found in chemical databases.[6] |
| FT-IR | Analysis is typically performed using a KBr pellet technique.[2] |
| Mass Spectrometry | GC-MS data is available, with a top peak at m/z 128.[2] |
Experimental Protocols
Synthesis of Dipentamethylenethiuram Tetrasulfide
The following protocol is based on a patented method for the preparation of DPTT.[7]
Objective: To synthesize Dipentamethylenethiuram tetrasulfide from piperidine, carbon disulfide, and sulfur.
Materials:
-
Piperidine
-
Carbon disulfide
-
Sulfur powder
-
Hydrogen peroxide
-
Water (solvent)
-
Reaction kettle with stirring mechanism
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
Under normal pressure and with continuous stirring, add piperidine and then sulfur powder to a reaction kettle containing water. The molar ratio of piperidine to carbon disulfide to sulfur to hydrogen peroxide should be approximately 1:1.1:2.0:0.5.[7]
-
After the addition is complete, control the temperature of the reaction mixture between 20 and 30 °C.[7]
-
Slowly add carbon disulfide to the reaction mixture over a period of 2 to 3 hours.[7]
-
Monitor the pH of the reaction solution. Once the pH stabilizes in the range of 6.5 to 7.5, increase the temperature to between 30 and 40 °C.[7]
-
Introduce hydrogen peroxide to initiate the oxidation reaction and continue for 3 to 4 hours.[7]
-
After the oxidation is complete, maintain the temperature for an additional hour to ensure the reaction goes to completion.[7]
-
Perform solid-liquid separation to isolate the solid product.
-
The obtained solid is then dried, ground, and sieved to yield the final Dipentamethylenethiuram tetrasulfide product.[7]
Determination of Melting Point
Objective: To determine the melting point range of a synthesized or purified sample of DPTT.
Materials:
-
Dipentamethylenethiuram tetrasulfide sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the DPTT sample is completely dry.
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
The reported melting point should be a range.
Solubility Assessment
Objective: To qualitatively assess the solubility of DPTT in various solvents.
Materials:
-
Dipentamethylenethiuram tetrasulfide sample
-
A selection of solvents (e.g., water, ethanol, acetone, chloroform, carbon disulfide)
-
Test tubes with stoppers
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of DPTT to 1 mL of each solvent in separate, labeled test tubes.
-
Stopper the test tubes and vortex for 1-2 minutes.
-
Visually inspect each tube for the presence of undissolved solid.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Mechanisms of Action and Logical Relationships
Role in Rubber Vulcanization
Dipentamethylenethiuram tetrasulfide acts as an ultra-fast accelerator and a sulfur donor in the vulcanization of natural and synthetic rubbers.[4][8] The process involves the thermal decomposition of DPTT to generate radical species that initiate the cross-linking of polymer chains.
The vulcanization process is often activated by the presence of zinc oxide and a fatty acid, such as stearic acid.[9][10][11][12][13] These activators form a complex with the accelerator, which then reacts with sulfur to create a highly potent vulcanizing agent.[10][11] This complex facilitates the formation of shorter and more stable cross-links, enhancing the physical properties of the vulcanized rubber.[10][11]
Caption: Workflow of DPTT in Rubber Vulcanization.
Antifungal Activity
Dipentamethylenethiuram tetrasulfide has demonstrated significant antifungal activity against various plant pathogens.[1] While the precise mechanism for DPTT has not been extensively elucidated, the antifungal action of thiuram compounds and other sulfur-containing molecules is generally attributed to their ability to disrupt fungal cell membranes and inhibit key enzymatic processes.
The lipophilic nature of these compounds allows them to interfere with the ergosterol (B1671047) synthesis pathway, a critical component of the fungal cell membrane.[14][15] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[14]
Caption: Proposed Antifungal Mechanism of DPTT.
Safety and Handling
Dipentamethylenethiuram tetrasulfide may cause an allergic skin reaction.[2] It is also considered toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Dipentamethylenethiuram tetrasulfide is a versatile organosulfur compound with well-established applications in material science and potential for use in agricultural and pharmaceutical sectors. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound, while the elucidated mechanisms of action provide insight into its functional roles.
References
- 1. CAS 120-54-7: Dipentamethylenethiuram tetrasulfide [cymitquimica.com]
- 2. Dipentamethylenethiuram tetrasulfide | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. Dipentamethylenethiuram tetrasulfide [chembk.com]
- 6. Bis(pentamethylene)thiuram tetrasulfide (120-54-7) 13C NMR [m.chemicalbook.com]
- 7. CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide - Google Patents [patents.google.com]
- 8. lusida.com [lusida.com]
- 9. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 10. indolysaght.com [indolysaght.com]
- 11. What is the role of zinc oxide in rubber formulations? | Nanjing Union Rubber Chemicals [nurchem.com]
- 12. The role of stearic acid and zinc oxide in rubber compounding-Huaqi [huaqiseals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Fungal cell membrane-promising drug target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
